Terminal Chlorine as a Synthetic Diversification Handle: Structural Differentiation from Non-Halogenated N-Benzylpiperidine Sulfonamide Analogs
N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is distinguished from close analogs by the presence of a primary alkyl chloride terminus on its sulfonamide side chain. This structural feature is absent in N-(1-benzylpiperidin-4-yl)methanesulfonamide (CAS 68996-25-8, MW 268.38) and N-(1-benzylpiperidin-4-yl)propane-1-sulfonamide, both of which lack a halogen atom on the alkyl chain . The terminal chlorine enables nucleophilic substitution reactions (SN2) with amine, thiol, or alkoxide nucleophiles, allowing the compound to serve as an electrophilic intermediate for late-stage diversification — a capability that non-halogenated analogs simply do not possess. The chlorine atom also contributes to the compound's higher molecular weight (330.87 vs. 268.38 for the methanesulfonamide analog) and increased heavy atom count (21 vs. 18) [1].
| Evidence Dimension | Presence of terminal leaving group for nucleophilic substitution |
|---|---|
| Target Compound Data | Terminal Cl present; molecular weight 330.87; heavy atom count 21 |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)methanesulfonamide (CAS 68996-25-8): no halogen; MW 268.38; heavy atom count 18. N-(1-benzylpiperidin-4-yl)propane-1-sulfonamide: no halogen. |
| Quantified Difference | Presence vs. absence of terminal chlorine; MW difference of +62.49 Da; heavy atom count difference of +3 |
| Conditions | Structural comparison based on molecular formula and connectivity data |
Why This Matters
For medicinal chemistry campaigns requiring covalent probe design or late-stage functionalization, the terminal chlorine provides a discrete, chemically addressable handle that non-halogenated N-benzylpiperidine sulfonamides cannot offer.
- [1] ZINC15 Database. ZINC000212943734. Molecular weight 330.881, heavy atom count 21. Available at: https://zinc15.docking.org/substances/ZINC000212943734/ View Source
